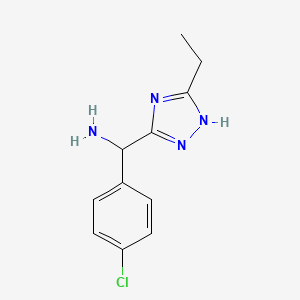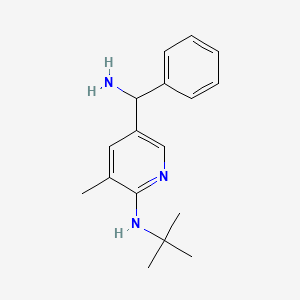
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with an amino group, a phenylmethyl group, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpyridine with a tert-butyl halide, followed by the introduction of the amino group through nucleophilic substitution. The phenylmethyl group can be added via a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylmethyl derivatives.
Aplicaciones Científicas De Investigación
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl and tert-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Ditert-butylphenol: Known for its fungicidal activity and cytotoxic properties.
Tertiary butyl esters: Widely used in synthetic organic chemistry for their stability and reactivity.
Uniqueness
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the amino and phenylmethyl groups provide versatility in chemical reactions and potential biological activities.
Propiedades
Fórmula molecular |
C17H23N3 |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
5-[amino(phenyl)methyl]-N-tert-butyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N3/c1-12-10-14(11-19-16(12)20-17(2,3)4)15(18)13-8-6-5-7-9-13/h5-11,15H,18H2,1-4H3,(H,19,20) |
Clave InChI |
LTWPMTCFBIOUAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NC(C)(C)C)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




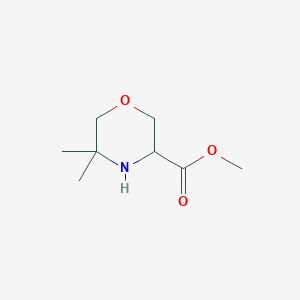
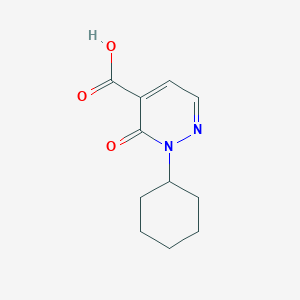
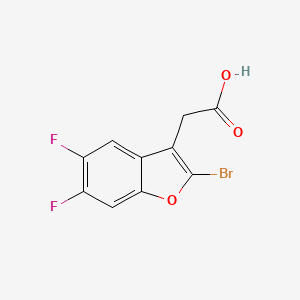


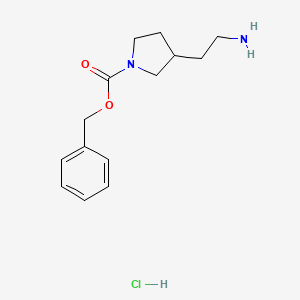
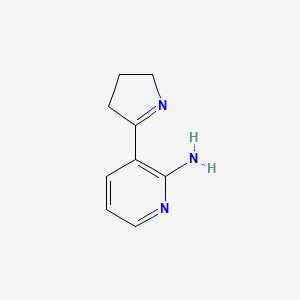



![4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11800230.png)
